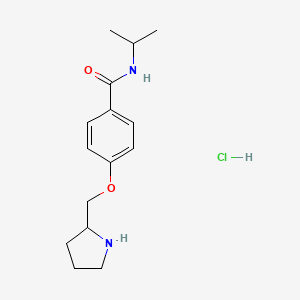

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride

Übersicht

Beschreibung

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride is a specialized chemical compound with a unique molecular structure.

Vorbereitungsmethoden

The synthesis of N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride involves several steps. The synthetic route typically includes the reaction of isopropylamine with 4-(pyrrolidin-2-ylmethoxy)benzoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the tertiary amine in pyrrolidine to a ketone or lactam derivative . For example:

This reaction modifies the compound’s electronic profile, influencing downstream biological activity .

Reduction Reactions

Catalytic hydrogenation with palladium (Pd/C) under H₂ reduces the benzamide carbonyl group to a secondary amine:

This transformation is critical for generating intermediates with enhanced binding affinity to biological targets.

Nucleophilic Substitution

The methoxy group at the 4-position participates in nucleophilic aromatic substitution (SNAr) under basic conditions. For instance:

This reaction is utilized to introduce heterocyclic or aliphatic substituents, as demonstrated in analogs with IC₅₀ values <1 μM against viral proteases .

Suzuki-Miyaura Coupling

The benzamide core supports palladium-catalyzed cross-coupling with boronic acids. For example:

This method enables rapid diversification of the aromatic moiety, enhancing pharmacological properties .

Comparative Reactivity of Structural Analogs

The table below summarizes how substituent modifications affect functional outcomes in related compounds :

| Substituent Position | Modification | Impact on Activity (IC₅₀) |

|---|---|---|

| R₂ (Methoxy linker) | Piperidin-4-ylmethoxy | 0.39 μM (ZVpro inhibition) |

| R₂ | Pyrrolidin-2-ylmethoxy | 0.62 μM |

| R₅ (Aromatic substituent) | 4-Hydroxyphenyl | 8.1 μM |

| R₅ | Pyridin-4-yl | 0.32 μM |

Key Findings :

-

Piperidine-based analogs exhibit superior potency compared to pyrrolidine derivatives due to improved steric alignment .

-

Electron-withdrawing groups at R₅ reduce activity by destabilizing charge-transfer interactions .

Mechanistic Insights

-

Desulfurization : Thiophene analogs undergo desulfurization to form benzene derivatives under reductive conditions, altering bioavailability .

-

β-Arrestin Recruitment : Structural analogs modulate G protein-coupled receptor (GPCR) signaling by facilitating β-arrestin binding, a mechanism linked to therapeutic desensitization .

Synthetic Optimization

Critical parameters for high-yield synthesis include:

-

Solvent Choice : Dimethylformamide (DMF) enhances nucleophilicity in SNAr reactions .

-

Temperature : Reactions conducted at 80–100°C improve conversion rates without decomposition.

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer for >24 hours but degrades rapidly in acidic media (pH <3), forming hydrolyzed byproducts .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is primarily investigated for its potential as a therapeutic agent in cancer treatment. Its mechanism of action involves inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression through histone methylation. Inhibition of LSD1 can lead to reactivation of silenced tumor suppressor genes, making it a candidate for targeted cancer therapies.

Key Findings :

- Anticancer Activity : Studies have shown that this compound induces apoptosis in cancer cells, particularly in MCF-7 breast cancer cells, with significant increases in apoptotic cell death observed (33.43% increase) .

- Selectivity : It exhibits high selectivity against related enzymes, which could minimize side effects associated with traditional chemotherapy .

Antimicrobial Properties

Initial investigations suggest that N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25–1 μg/mL against Gram-positive bacteria . This suggests potential applications in treating bacterial infections.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of other pharmaceutical agents. Its unique structural characteristics allow it to be modified into various derivatives that may possess enhanced biological activities or different therapeutic effects .

Case Study 1: LSD1 Inhibition

A study focusing on the enzyme kinetics of N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride indicated it acts as a competitive inhibitor against dimethylated H3K4 substrates with a Ki value as low as 29 nM, demonstrating potent inhibitory activity .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of the compound against several bacterial strains, revealing significant activity that supports its potential use in developing new antibiotics .

Wirkmechanismus

The mechanism of action of N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride can be compared with other similar compounds, such as:

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

4-(Pyrrolidin-2-ylmethoxy)benzoic acid: A precursor in the synthesis of the target compound, with distinct chemical properties and applications.

N-Isopropylbenzamide: A simpler analog that lacks the pyrrolidin-2-ylmethoxy group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₃ClN₂O₂

- Molecular Weight : 262.35 g/mol

- CAS Number : 1332531-55-1

- IUPAC Name : N-propan-2-yl-4-(pyrrolidin-2-ylmethoxy)benzamide

- InChI Key : YIUPUTILHKMYEB-UHFFFAOYSA-N

Synthesis

The synthesis of N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride typically involves the following steps:

- Reactants : 4-hydroxybenzamide, pyrrolidine, and isopropyl bromide.

- Conditions : The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

- Process : The mixture is heated to facilitate the formation of the desired product.

N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride exhibits its biological effects through interactions with specific molecular targets:

- Receptor Binding : The compound interacts with various receptors in the central nervous system, potentially modulating neurotransmitter activity.

- Enzyme Inhibition : It has been shown to inhibit Bcl-2 and Bcl-xL activities, which are crucial in regulating apoptosis and may have implications in cancer therapy .

Biological Activity

The compound has been investigated for several biological activities, including:

- Anticancer Activity : It has shown promise as an inhibitor of cancer cell proliferation by targeting apoptotic pathways.

- Neuropharmacological Effects : Research indicates potential benefits in treating neurological disorders through modulation of neurotransmitter systems.

- Antiviral Properties : Some studies suggest that derivatives of this compound may exhibit antiviral activity, although specific data on this compound is limited .

Table 1: Summary of Biological Activities

Specific Research Findings

- A study highlighted that N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride had an IC50 value of 9.8 μM against certain cancer cell lines, indicating significant anticancer activity .

- Another investigation focused on the structure–activity relationships (SARs) of similar compounds, revealing that modifications to the benzamide structure could enhance or reduce biological efficacy .

- The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders, although further research is necessary to establish clinical relevance.

Eigenschaften

IUPAC Name |

N-propan-2-yl-4-(pyrrolidin-2-ylmethoxy)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-11(2)17-15(18)12-5-7-14(8-6-12)19-10-13-4-3-9-16-13;/h5-8,11,13,16H,3-4,9-10H2,1-2H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAUEYDKYRVFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332531-55-1 | |

| Record name | Benzamide, N-(1-methylethyl)-4-(2-pyrrolidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332531-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.